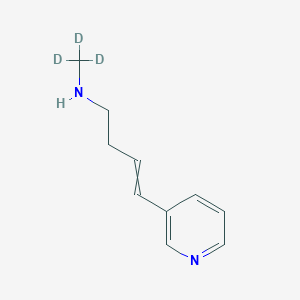
Métanicotine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[Methyl-d3]metanicotine” is an alkaloid found in the leaves of Duboisia Hopwoodii and is a constituent of tobacco smoke . It has a molecular weight of 165.25 and a molecular formula of C10H11D3N . It is also used as a potential drug for the treatment of senile dementia of the Alzheimer’s type .
Molecular Structure Analysis
The molecular structure of “[Methyl-d3]metanicotine” is C10H11D3N . The compound is related to nicotine, which binds to nicotinic acetylcholine receptors on dopaminergic neurons in the cortico-limbic pathways .
Applications De Recherche Scientifique
Recherche biomédicale
La Métanicotine-d3 peut être utilisée en recherche biomédicale en raison de sa similitude structurelle avec la nicotine. Elle peut servir de marqueur isotopique stable dans les études pharmacocinétiques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion (ADME) des médicaments dérivés de la nicotine {svg_1}. Cela peut être particulièrement utile dans le développement de traitements pour la dépendance à la nicotine ou l'exploration du potentiel thérapeutique des analogues de la nicotine dans diverses maladies.
Traitement et diagnostic du cancer
Les voies métaboliques du composé peuvent être explorées pour des thérapies anticancéreuses ciblées. En suivant le devenir métabolique de la this compound dans les cellules tumorales, les chercheurs peuvent identifier des biomarqueurs potentiels pour la détection précoce du cancer ou surveiller l'efficacité des agents chimiothérapeutiques {svg_2}.
Troubles neurologiques
La this compound pourrait être utilisée dans l'étude des troubles neurologiques où le système cholinergique est impliqué, tels que la maladie d'Alzheimer et la maladie de Parkinson. Son rôle dans la modulation de la libération de neurotransmetteurs en fait un outil précieux pour comprendre la physiopathologie de ces affections et développer de nouvelles stratégies thérapeutiques {svg_3}.
Études sur la dépendance
En tant qu'analogue de la nicotine, la this compound peut être appliquée dans la recherche sur la dépendance pour étudier les mécanismes sous-jacents à la dépendance au tabac. Elle peut aider à évaluer l'impact de la nicotine sur la fonction cérébrale et le comportement, ce qui est crucial pour créer des programmes de sevrage tabagique plus efficaces {svg_4}.
Recherche en santé mentale
La recherche sur l'association entre la consommation de nicotine et les problèmes de santé mentale comme la dépression et l'anxiété pourrait bénéficier de la this compound. Elle permet de suivre les effets de la nicotine sur l'humeur et les fonctions cognitives, fournissant des informations sur les traitements potentiels pour ces problèmes de santé mentale {svg_5}.
Développement de la pharmacothérapie
La this compound peut aider au développement de nouvelles pharmacothérapies pour le sevrage tabagique. En étudiant son interaction avec les récepteurs nicotiniques de l'acétylcholine, les chercheurs peuvent concevoir des médicaments qui imitent ou bloquent les effets de la nicotine, offrant de nouvelles pistes de traitement {svg_6}.
Mécanisme D'action
Target of Action
Metanicotine-d3, also known as [Methyl-d3]metanicotine, is a derivative of nicotine and shares similar targets. The primary targets of Metanicotine-d3 are neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in neurotransmission, influencing various physiological processes such as cognition, memory, and muscle control.
Mode of Action
Metanicotine-d3 acts as an agonist at nAChRs . It binds to these receptors, triggering a conformational change that opens the ion channel. This allows the flow of ions across the cell membrane, leading to depolarization and the initiation of an action potential . The resulting changes can influence various neuronal processes, potentially altering mood, cognition, and other neurological functions.
Biochemical Pathways
The biochemical pathways affected by Metanicotine-d3 are likely similar to those of nicotine. Nicotine metabolism involves several pathways, including the pyridine pathway , pyrrolidine pathway , and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve various enzymes and co-factors, leading to the production of numerous metabolites. The downstream effects of these pathways can influence various cellular processes, potentially contributing to the pharmacological effects of Metanicotine-d3.
Pharmacokinetics
Nicotine is rapidly absorbed into the bloodstream and distributed throughout the body . It is metabolized primarily by liver enzymes, including CYP2A6, UGT, and FMO . The metabolic clearance of nicotine is high, with plasma concentrations typically ranging from 20 to 40 ng/ml during the day .
Result of Action
The molecular and cellular effects of Metanicotine-d3’s action are likely to be similar to those of nicotine, given their structural similarity. These effects can include increased neurotransmitter release, modulation of gene expression, and changes in neuronal excitability . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Metanicotine-d3. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Additionally, individual factors such as genetic variations in metabolic enzymes can influence the compound’s pharmacokinetics and pharmacodynamics .
Analyse Biochimique
Biochemical Properties
[Methyl-d3]metanicotine interacts with various enzymes, proteins, and other biomolecules. It is known to influence the function of nicotinic acetylcholine receptors . The nature of these interactions involves binding to the receptor sites, influencing the transmission of signals across the synapses .
Cellular Effects
[Methyl-d3]metanicotine has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the mitochondrial function both in vitro and in vivo . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of [Methyl-d3]metanicotine involves its interaction with biomolecules at the molecular level. It binds with high affinity to rat brain nicotine binding sites . It exerts its effects through enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [Methyl-d3]metanicotine change over time. It has been observed that nicotine administered via tobacco smoke generates acute analgesic effects to thermal stimuli
Dosage Effects in Animal Models
The effects of [Methyl-d3]metanicotine vary with different dosages in animal models. It has been found that metanicotine is a centrally acting neuronal nicotinic agonist with preferential antinociceptive effects in animals
Metabolic Pathways
[Methyl-d3]metanicotine is involved in several metabolic pathways. It is metabolized primarily by the liver enzymes CYP2A6, glucuronosyltransfease (UGT), and flavin-containing monooxygenase (FMO) . It interacts with these enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
[Methyl-d3]metanicotine is transported and distributed within cells and tissues. Upon nicotine treatment, the co-localization of mitochondria with microtubules decreased, indicative of the dissociation of mitochondria from microtubules . This suggests that [Methyl-d3]metanicotine may influence the transport and distribution of mitochondria within cells.
Subcellular Localization
The subcellular localization of [Methyl-d3]metanicotine and its effects on activity or function are complex. It is known to interact with mitochondria , suggesting a possible localization within this organelle
Propriétés
IUPAC Name |
4-pyridin-3-yl-N-(trideuteriomethyl)but-3-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOSGGQXEBBCJB-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=CC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC=CC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144731.png)


![(8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol](/img/structure/B1144744.png)